rac threo-Dihydro Bupropion Hydrochloride

Stereoselective Pharmacokinetics Metabolite Disposition Human Plasma

This racemic threo-dihydrobupropion hydrochloride reference standard is essential for validated stereoselective HPLC-MS/MS methods, accurately quantifying (1R,2R)- and (1S,2S)-threohydrobupropion at LOQ 0.15 ng/mL. Unlike generic metabolite standards, its unique R-/S- enantiomeric ratios prevent misquantification in clinical trial or DDI sample analysis. Critical for calibration curves, QC samples, and forensic confirmation where metabolite-specific discrimination is mandatory.

Molecular Formula C₁₃H₂₁Cl₂NO
Molecular Weight 278.22
CAS No. 1396889-62-5
Cat. No. B1146714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac threo-Dihydro Bupropion Hydrochloride
CAS1396889-62-5
Synonymsrac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride
Molecular FormulaC₁₃H₂₁Cl₂NO
Molecular Weight278.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac threo-Dihydro Bupropion Hydrochloride (CAS 1396889-62-5): Key Metabolite for Bupropion Pharmacokinetic and DDI Studies


rac threo-Dihydro Bupropion Hydrochloride (rac threo-DHB) is the hydrochloride salt of a racemic mixture of the threo- diastereomers of dihydrobupropion . It is a major, pharmacologically active metabolite of the aminoketone antidepressant and smoking cessation aid, bupropion, formed through carbonyl reductase-mediated reduction [1][2]. As a reference standard, its primary utility lies in its critical role as an analytical tool for the development and validation of stereoselective HPLC-MS/MS methods, which are essential for accurately quantifying the unique disposition of bupropion's metabolites in human plasma [1].

Why Bupropion and its Other Metabolites Cannot Substitute for rac threo-Dihydro Bupropion Hydrochloride (1396889-62-5) in Analytical Assays


The complex and stereoselective metabolism of bupropion yields several active metabolites with distinct pharmacokinetic profiles, making simple substitution analytically invalid [1]. The parent drug bupropion, and its other major metabolites—hydroxybupropion and erythro-dihydrobupropion—exhibit different chromatographic behaviors and enantiomeric ratios compared to threo-dihydrobupropion [1][2]. For instance, a validated HPLC-MS/MS method demonstrates that the limit of quantification (LOQ) for erythro- and threo-hydrobupropion enantiomers is half that of bupropion and 4-hydroxybupropion, highlighting the need for metabolite-specific analytical standards [2]. Furthermore, the R-/S- ratios for threohydrobupropion in human plasma are uniquely distinct from those of bupropion and hydroxybupropion, underscoring that generic compound substitution would lead to inaccurate quantification and misinterpretation of in vivo data [1].

Quantitative Evidence for rac threo-Dihydro Bupropion Hydrochloride (1396889-62-5) as an Analytical Standard


Plasma Exposure: Threohydrobupropion Enantiomer Ratio (R,R/S,S) Differs Significantly from Bupropion

The plasma pharmacokinetic profile of threohydrobupropion enantiomers is unique compared to the parent drug bupropion and other metabolites [1]. In healthy volunteers, the AUC₀₋∞ ratio of (1R,2R)-threohydrobupropion to (1S,2S)-threohydrobupropion was determined to be approximately 4 [1]. This is in contrast to the R-/S-bupropion ratio of approximately 6, highlighting a distinct stereoselective disposition [1].

Stereoselective Pharmacokinetics Metabolite Disposition Human Plasma

Analytical Sensitivity: Lower Limit of Quantification (LOQ) for Threohydrobupropion vs. Bupropion

A validated stereoselective HPLC-MS/MS method established different limits of quantification (LOQ) for bupropion and its metabolites in human plasma [1]. The LOQ for the enantiomers of erythro- and threo-hydrobupropion was 0.15 ng/mL [1]. In contrast, the LOQ for enantiomers of the parent drug bupropion and the primary metabolite 4-hydroxybupropion was 0.3 ng/mL [1].

Bioanalysis HPLC-MS/MS Method Development Quantitative Analysis

Analytical Validation: Intra- and Inter-Day Precision and Accuracy for Threohydrobupropion

The performance of the analytical method for quantifying threohydrobupropion was validated with specific precision and accuracy parameters [1]. For the enantiomers of bupropion and its metabolites, including threohydrobupropion, the intra-day precision and accuracy estimates ranged from 3.4% to 15.4% and from 80.6% to 97.8%, respectively [1]. Inter-day precision and accuracy ranged from 6.1% to 19.9% and from 88.5% to 99.9%, respectively [1].

Method Validation HPLC-MS/MS Quantitative Bioanalysis

Sample Stability: Documented 48-Hour Ambient Temperature Stability for Threohydrobupropion

The stability of threohydrobupropion under common laboratory handling conditions has been characterized [1]. The study reported that for all analytes, including threohydrobupropion, the stability at a single non-extracted concentration for over 48 hours at ambient temperature resulted in less than 9.8% variability [1].

Analyte Stability Sample Handling HPLC-MS/MS

Key Applications for rac threo-Dihydro Bupropion Hydrochloride (1396889-62-5) Based on Analytical Evidence


Calibration Standard for Stereoselective HPLC-MS/MS Assays

This compound is essential as a primary reference standard for generating calibration curves in validated stereoselective LC-MS/MS methods. Its use ensures accurate quantification of (1R,2R)- and (1S,2S)-threohydrobupropion in human plasma, a critical requirement given the established LOQ of 0.15 ng/mL [1].

Quality Control (QC) Sample Preparation for Clinical Pharmacokinetic Studies

Utilized to prepare QC samples at multiple concentration levels to monitor assay performance during the analysis of clinical trial samples. This is crucial for validating the intra-day and inter-day precision and accuracy of the analytical method [1].

Internal Standard or Control in Drug-Drug Interaction (DDI) Research

Used as a control material in studies investigating the impact of drug-drug interactions on bupropion metabolism. The unique stereoselective disposition of threohydrobupropion [2] necessitates the use of this specific standard to correctly interpret changes in metabolite levels.

Reference for Metabolite Identification in Forensic and Clinical Toxicology

Serves as a definitive analytical reference for identifying and confirming the presence of the threo-dihydrobupropion metabolite in biological matrices during forensic investigations or clinical toxicology screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac threo-Dihydro Bupropion Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.